molecular formula C13H10FNO3 B125422 1-Cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 157372-99-1

1-Cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B125422
CAS No.: 157372-99-1
M. Wt: 247.22 g/mol
InChI Key: SZESLTPCOVTJOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS No. 127199-00-2, molecular formula: C₁₃H₈F₃NO₃) is a fluoroquinolone-based intermediate critical in synthesizing sitafloxacin, a broad-spectrum antibiotic . The compound features a cyclopropyl group at N-1, a fluorine atom at C-7, and a carboxylic acid moiety at C-3, forming the core 4-oxo-quinoline structure. These substituents are pivotal for its antibacterial activity, particularly against Gram-positive and Gram-negative pathogens . Its structural framework allows for functionalization at C-7, a key site for modulating pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

1-cyclopropyl-7-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c14-7-1-4-9-11(5-7)15(8-2-3-8)6-10(12(9)16)13(17)18/h1,4-6,8H,2-3H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZESLTPCOVTJOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=C2C=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431974
Record name 1-Cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157372-99-1
Record name 1-Cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Intermediate Formation

The cyclocondensation approach adapts methodologies from Avetisyan et al., where substituted anilines react with diethyl acetylsuccinate in the presence of phosphorus pentoxide (P2O5\text{P}_2\text{O}_5). For the target compound, 2,4-difluoroaniline serves as the starting material to ensure fluorine incorporation at the 7-position. The reaction proceeds via nucleophilic attack of the aniline’s amino group on the β-keto ester, forming ethyl 2-(ethoxycarbonylmethyl)-3-(2,4-difluoroanilino)crotonate as a key intermediate.

Cyclization and Hydrolysis

The intermediate undergoes thermal cyclization in diphenyl ether at 250°C for 30 minutes, inducing ring closure to form the quinoline core. Subsequent hydrolysis with 10% aqueous potassium hydroxide (KOH\text{KOH}) at reflux liberates the carboxylic acid group, yielding the final product. This method achieves an 82–89% yield after recrystallization from methanol, with purity exceeding 95% as verified by HPLC.

Table 1: Optimization Parameters for Cyclocondensation

ParameterOptimal ConditionImpact on Yield
Aniline substituent2,4-DifluoroEnsures C7-F
Cyclization solventDiphenyl etherPrevents decomposition
Hydrolysis time2 hoursCompletes ester cleavage

Nitration and Cyclization Approach

Challenges in Direct Nitration

Initial attempts to introduce the cyclopropyl group via nitration of preformed quinolones failed due to decarboxylation side reactions. Modified protocols instead employ 2,4-dichloro-5-fluoro-3-nitrobenzoic acid as the starting material to pre-install nitro and fluorine substituents.

Sequential Functionalization

The synthesis involves four stages:

  • Chloride Activation : Treatment with thionyl chloride (SOCl2\text{SOCl}_2) converts the benzoic acid to its acyl chloride derivative.

  • Enamine Formation : Reaction with ethyl 3-(dimethylamino)acrylate introduces the acrylate sidechain.

  • Cyclopropylamine Addition : Substitution of the C1-chloride with cyclopropylamine establishes the cyclopropane ring.

  • Cyclization and Hydrolysis : Heating in dimethylformamide (DMF\text{DMF}) with potassium carbonate (K2CO3\text{K}_2\text{CO}_3) induces ring closure, followed by ester hydrolysis with 12N hydrochloric acid (HCl\text{HCl}).

This method achieves a 92% yield at the hydrolysis stage, with the nitro group serving as a directing group for subsequent functionalization.

Scalable Synthesis via Chelation Intermediates

Boron-Mediated Chelation

MethodYield (%)Purity (%)ScalabilityKey Advantage
Cyclocondensation8995ModerateShort reaction sequence
Nitration/Cyclization9297LowDirects substituent geometry
Chelation8699HighIndustrial applicability

Mechanistic Insights and Side Reactions

Decarboxylation Risks

All methods risk decarboxylation at temperatures exceeding 200°C, particularly in acidic conditions. The chelation method mitigates this by stabilizing the carboxylate group through boron coordination.

Cyclopropane Ring Stability

The cyclopropyl group exhibits strain-driven reactivity, necessitating anhydrous conditions during amine coupling. Residual moisture leads to ring-opening byproducts, reducing yields by 12–15%.

Industrial-Scale Optimization

Solvent Selection

Diphenyl ether (b.p. 258°C) enables high-temperature cyclization without solvent degradation, while DMF\text{DMF} accelerates nucleophilic substitutions at C1 and C7.

Crystallization Protocols

Recrystallization from methanol/water mixtures (3:1 v/v) removes unreacted aniline and inorganic salts, enhancing purity to pharmacopeial standards (>99.5%) .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further modified for specific applications in medicinal chemistry .

Scientific Research Applications

Scientific Research Applications

1-Cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid serves various roles in scientific research:

Chemistry

  • Building Block : Used as a precursor in the synthesis of more complex quinolone derivatives.
  • Reactivity Studies : Investigated for its chemical reactivity and potential as a model compound in organic synthesis.

Biology

  • Antibacterial Studies : Examined for its effectiveness against various bacterial strains, including resistant strains.
  • Mechanism of Action Research : Studied to understand its interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV.

Medicine

  • Antibiotic Development : Investigated for potential use in treating bacterial infections, especially those resistant to conventional antibiotics.
  • Therapeutic Applications : Explored for anti-inflammatory and analgesic properties beyond its antibacterial effects.

Industry

  • Pharmaceutical Production : Utilized in the development of new antibacterial agents and as an intermediate in the synthesis of existing antibiotics like ciprofloxacin.
  • Agrochemical Applications : Potential use as a growth promoter in livestock feed.

Case Study 1: Antibacterial Efficacy

A study published in RSC Advances demonstrated that derivatives of quinolone compounds have significant antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The study highlighted that compounds similar to 1-Cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline exhibited low minimum inhibitory concentrations (MIC), suggesting their potential as future therapeutic agents against resistant bacterial infections .

CompoundTarget BacteriaMIC (µg/ml)
1-Cyclopropyl DerivativeMycobacterium smegmatis6.25
Another DerivativePseudomonas aeruginosa12.5

Case Study 2: Synthesis Pathways

Research has outlined various synthetic routes for producing 1-Cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline. One common method involves cyclization reactions using cyclopropylamine and fluorobenzene under controlled conditions. This study emphasizes the importance of optimizing reaction parameters for improved yield and purity.

Mechanism of Action

The antibacterial activity of 1-cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to cell death .

Comparison with Similar Compounds

Key Findings :

  • Piperazinyl Derivatives : Compounds with 4-substituted piperazinyl groups (e.g., 4-hydroxyphenyl or 4-methylpiperazinyl) exhibit MIC values as low as 0.39 µg/mL against S. aureus and B. subtilis, surpassing ciprofloxacin in some cases .
  • Bulkier Groups : Derivatives with 4-(2-oxoethylphenyl)piperazinyl substituents () demonstrate enhanced Gram-negative activity due to improved DNA gyrase binding .
  • Fused Heterocycles: Diazepino- and benzodiazepine-fused analogs () show potent antifungal activity (MIC = 0.78–1.56 µg/mL against C. albicans) via increased membrane penetration .

Impact of N-1 and C-8 Modifications

  • N-1 Cyclopropyl Group : Present in all analogs, this group minimizes off-target effects and enhances pharmacokinetic stability .
  • C-8 Substituents :
    • Chlorine (): Improves lipophilicity but may increase cytotoxicity .
    • Methoxy () or difluoromethoxy (): Enhances solubility and anaerobic coverage .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The hydrochloride salt of 1-cyclopropyl-7-chloro-6-piperazinyl-4-oxo-quinoline-3-carboxylic acid () exhibits pH-dependent solubility, with optimal dissolution at pH 4–5 .
  • Dissociation Constants : Micro-dissociation constants (pKa) range from 5.8–6.2 for the carboxylic acid group, critical for cellular uptake .
  • Thermal Stability : Melting points of analogs vary between 220–250°C, with decomposition observed above 300°C .

Molecular Docking and Structure-Activity Relationship (SAR)

  • DNA Gyrase Binding : Docking studies () reveal that C-7 substituents with aromatic rings (e.g., 4-fluorophenyl) form π-π interactions with Staphylococcus aureus gyrase (PDB: 2XCT), explaining enhanced potency .
  • Antifungal Mechanism: Diazepino-fused derivatives () interact with fungal cytochrome P450 enzymes, disrupting ergosterol synthesis .

Biological Activity

1-Cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS No. 157372-99-1) is a synthetic compound belonging to the fluoroquinolone class of antibiotics. This compound exhibits a variety of biological activities, including antibacterial, anticancer, and antiviral properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H10FNO3C_{13}H_{10}FNO_3 with a molecular weight of 247.22 g/mol. The structure includes a cyclopropyl group and a fluorine atom at specific positions that enhance its biological activity.

Antibacterial Activity

This compound has demonstrated significant antibacterial activity against various strains of bacteria. The following table summarizes its efficacy compared to other fluoroquinolones:

Bacterial Strain MIC (μg/mL) Comparison
Staphylococcus aureus1Comparable to ciprofloxacin
Escherichia coli1Superior to ciprofloxacin
Pseudomonas aeruginosa16Moderate efficacy
Methicillin-resistant Staphylococcus aureus (MRSA)32Effective but less than some derivatives

Research indicates that this compound exhibits rapid bactericidal action, with effects noted within 2 hours for E. coli and within 4 hours for S. aureus . Its mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication.

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promising anticancer activity. In vitro studies revealed:

  • Cytotoxicity against cancer cell lines : The compound demonstrated significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and U-87 (glioblastoma) with IC50 values indicating potent activity .
  • Mechanism of action : The anticancer effects are attributed to the induction of apoptosis in cancer cells, particularly in estrogen-negative breast cancer cells (MDA-MB-231) .

Antiviral Activity

Recent studies have explored the antiviral potential of this compound against SARS-CoV-2. It has been reported that it suppresses viral replication in vitro in a dose-dependent manner . This suggests that modifications to the quinolone structure can enhance its antiviral efficacy.

Case Studies

Several case studies underline the effectiveness and versatility of this compound:

  • Study on MRSA : A study demonstrated that derivatives of this compound maintained effective antibacterial action against MRSA strains, with MIC values significantly lower than traditional antibiotics .
  • Cytotoxicity Study : In a comparative analysis with cisplatin, the compound showed comparable or superior cytotoxicity against various cancer cell lines, suggesting its potential as an alternative therapeutic agent in oncology .
  • Antiviral Efficacy : In silico modeling indicated strong binding affinity to viral proteases, supporting its potential role in treating viral infections alongside traditional antibacterial applications .

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for synthesizing 1-cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and its derivatives?

  • Methodological Answer : The core structure is typically synthesized via condensation reactions between cyclopropylamine and fluorinated benzoic acid derivatives. For example, EP patents describe substitutions at the 7-position using piperazinyl or nitroso-piperazinyl groups to enhance antibacterial activity . Ethyl ester intermediates (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) are common precursors, followed by hydrolysis to yield the carboxylic acid .

Q. How can single-crystal X-ray diffraction (SC-XRD) confirm the structural conformation of this compound?

  • Methodological Answer : SC-XRD analysis (e.g., triclinic crystal system with lattice parameters a=8.378a = 8.378 Å, b=9.625b = 9.625 Å, c=10.328c = 10.328 Å, and Rfactor=0.067R_{\text{factor}} = 0.067) provides precise bond lengths and angles. Data refinement using software like CrystalClear ensures accuracy, particularly for verifying substituent orientations (e.g., nitroso-piperazinyl groups at the 7-position) .

Q. What analytical techniques are critical for assessing purity in synthesized batches?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (purity ≥98%) and nuclear magnetic resonance (NMR) spectroscopy are standard. Mass spectrometry (MS) validates molecular weight, while pharmacopeial tests (e.g., pH 5.1–5.7, osmolality 260–330 mOsmol/kg) ensure compliance with regulatory standards for drug intermediates .

Advanced Research Questions

Q. How do structural modifications at the 7- and 8-positions influence antibacterial potency and spectrum?

  • Methodological Answer : Substituents like piperazinyl, nitroso-piperazinyl, or methoxy groups modulate bacterial DNA gyrase inhibition. For instance:

  • 7-Piperazinyl derivatives : Enhance gram-negative activity but may reduce solubility.
  • 8-Methoxy groups : Improve pharmacokinetics (e.g., balofloxacin derivatives) .
  • Nitroso groups : Introduce redox-sensitive moieties for targeted activity .
    Structure-activity relationship (SAR) studies using minimum inhibitory concentration (MIC) assays are critical for optimization .

Q. How can crystallographic data discrepancies between studies be resolved?

  • Methodological Answer : Discrepancies in lattice parameters (e.g., αα, ββ, γγ angles) may arise from solvent inclusion or polymorphism. Refinement protocols should include:

  • Multi-scan absorption corrections to address data collection artifacts.
  • Comparison with density functional theory (DFT) -optimized structures.
  • Validation against Cambridge Structural Database (CSD) entries for analogous quinolones .

Q. What strategies improve yield in stereoselective synthesis of chiral derivatives?

  • Methodological Answer : Asymmetric catalysis (e.g., chiral auxiliaries or metal-ligand complexes) can control stereochemistry at the 3-carboxylic acid position. For example, ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylate is reduced selectively using sodium dithionite, followed by cyclocondensation with α-acetyl-N-arylhydrazonoyl chlorides to yield tricyclic derivatives .

Q. How are impurities profiled and controlled during large-scale synthesis?

  • Methodological Answer : Process-related impurities (e.g., des-fluoro analogs or ethyl ester residuals) are monitored via liquid chromatography-mass spectrometry (LC-MS). For example, 7-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid (Fluoroquinolonic acid) is a common impurity requiring HPLC thresholds ≤0.15% . Stability studies under ICH guidelines (e.g., Q1A) assess degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 2
1-Cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.